molecular formula C4H5F3N2 B2374279 3-Amino-4,4,4-trifluorobutanenitrile CAS No. 1391333-68-8

3-Amino-4,4,4-trifluorobutanenitrile

Cat. No.: B2374279
CAS No.: 1391333-68-8
M. Wt: 138.093
InChI Key: BIELTGROXOWDQO-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H5F3N2 It is characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutanenitrile typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated to produce the desired compound . This method is particularly advantageous for large-scale production due to its efficiency and the ability to reclaim the chiral auxiliary.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4,4,4-trifluorobutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a component in drug design and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino and nitrile groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,4,4-trifluorobutanoic acid
  • 3-Amino-4,4,4-trifluorobutylamine
  • 3-Amino-4,4,4-trifluorobutanol

Uniqueness

3-Amino-4,4,4-trifluorobutanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2/c5-4(6,7)3(9)1-2-8/h3H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIELTGROXOWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391333-68-8
Record name 3-amino-4,4,4-trifluorobutanenitrile
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